

An In-depth Technical Guide to Methanesulfinyl-acetonitrile and Its Chemical Relatives

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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

Cat. No.: B1278698

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methanesulfinyl-acetonitrile**, a specialty chemical of interest in organic synthesis and pharmaceutical research. Due to a general scarcity of detailed public information on this specific compound, this document also draws comparisons with its close chemical relatives: the precursor Methylthioacetonitrile and the more common analogue, Methylsulfonylacetonitrile. This comparative approach is intended to provide a clearer context for researchers and to facilitate a deeper understanding of its chemical properties and potential applications.

Nomenclature and Alternate Names: Clarifying the Sulfinyl vs. Sulfonyl Distinction

A critical point of clarification for researchers is the distinction between "methanesulfinyl" and "methanesulfonyl" moieties. The "sulfinyl" group contains a sulfur atom double-bonded to one oxygen atom (a sulfoxide), whereas the "sulfonyl" group has a sulfur atom double-bonded to two oxygen atoms (a sulfone). This seemingly small difference significantly impacts the chemical and physical properties of the molecule.

Methanesulfinyl-acetonitrile (CAS RN: 52109-49-6) is the primary subject of this guide. Its nomenclature can be varied, and researchers may encounter it under several synonyms. In contrast, Methylsulfonylacetonitrile (CAS RN: 2274-42-2) is a more widely documented

compound. Due to the similarity in their names, it is imperative to verify the CAS Registry Number to ensure the correct compound is being referenced.

Below is a table summarizing the alternate names and key identifiers for **Methanesulfinyl-acetonitrile** and its related compounds.

Identifier	Methanesulfinyl-acetonitrile	Methylthioacetonitrile	Methylsulfonylacetonitrile
IUPAC Name	2-(Methylsulfinyl)acetonitrile	2-(Methylthio)acetonitrile	2-(Methylsulfonyl)acetonitrile
CAS Registry Number	52109-49-6	35120-10-6	2274-42-2[1]
Molecular Formula	C ₃ H ₅ NOS	C ₃ H ₅ NS[2]	C ₃ H ₅ NO ₂ S[1]
Molecular Weight	103.14 g/mol	87.14 g/mol [2]	119.14 g/mol [1]
Common Synonyms	(Methylsulfinyl)acetonitrile	(Methylthio)acetonitrile[2]	Mesylacetonitrile[1]
2-(Methylsulfinyl)ethanenitrile	Acetonitrile, (methylthio)-[2]	(Methylsulfonyl)acetonitrile[1]	
Cyanomethyl methyl sulfone			

Physicochemical Properties

The following table summarizes the available and computed physicochemical properties for **Methanesulfinyl-acetonitrile** and its comparators. Data for **Methanesulfinyl-acetonitrile** is limited, and some values are predicted.

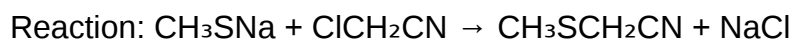
Property	Methanesulfinyl-acetonitrile	Methylthioacetonitrile	Methylsulfonylacetonitrile
Appearance	Not available	Colorless to light yellow liquid	White solid
Melting Point	Not available	Not available	81-84 °C[3]
Boiling Point	Not available	Not available	195-200 °C[3]
Density	Not available	Not available	1.258 g/cm ³ [3]
Solubility	Not available	Not available	Slightly soluble in water[3]

Proposed Experimental Protocol: Synthesis of Methanesulfinyl-acetonitrile

While a specific, detailed experimental protocol for the synthesis of **Methanesulfinyl-acetonitrile** is not readily available in published literature, a plausible and effective method is the controlled oxidation of its sulfide precursor, Methylthioacetonitrile. The following proposed protocol is based on well-established methods for the oxidation of sulfides to sulfoxides.

Synthesis of the Precursor: Methylthioacetonitrile

A common method for the synthesis of α -cyano sulfides is the reaction of an alkali metal salt of a thiol with a haloacetonitrile.



Materials:

- Sodium thiomethoxide (CH_3SNa)
- Chloroacetonitrile (ClCH_2CN)
- Anhydrous ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of chloroacetonitrile to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
- Remove the ethanol under reduced pressure.
- The resulting crude Methylthioacetonitrile can be purified by vacuum distillation.

Oxidation of Methylthioacetonitrile to Methanesulfinylacetonitrile

The selective oxidation of the sulfide to a sulfoxide without further oxidation to the sulfone is key. Common reagents for this transformation include hydrogen peroxide in acetic acid.



Materials:

- Methylthioacetonitrile ($\text{CH}_3\text{SCH}_2\text{CN}$)
- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve Methylthioacetone in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add one equivalent of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
- After the addition, allow the mixture to stir at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acetic acid is neutralized.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield crude **Methanesulfinyl-acetonitrile**.
- Purification can be achieved by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for **Methanesulfinyl-acetonitrile** is not widely available. Below is a summary of available data for the precursor and the sulfonyl analogue for comparative purposes.

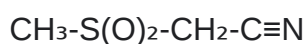
Spectroscopic Data	Methylthioacetonitrile	Methylsulfonylacetonitrile
¹ H NMR	Spectral data is available in various databases.	Spectral data is available in various databases.[1]
¹³ C NMR	Spectral data is available in various databases.	Spectral data is available in various databases.[1]
IR Spectroscopy	IR spectra are available, showing characteristic C≡N and C-S stretching frequencies.[2]	IR spectra are available, showing characteristic C≡N, S=O (symmetric and asymmetric), and C-S stretching frequencies.[1]
Mass Spectrometry	Mass spectral data is available.[2]	Mass spectral data is available.[1]

Visualizations

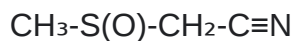
Chemical Structures

To visually underscore the differences between these related compounds, their chemical structures are presented below in DOT language.

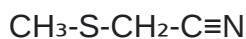
Methylsulfonylacetonitrile



Methanesulfinyl-acetonitrile



Methylthioacetonitrile

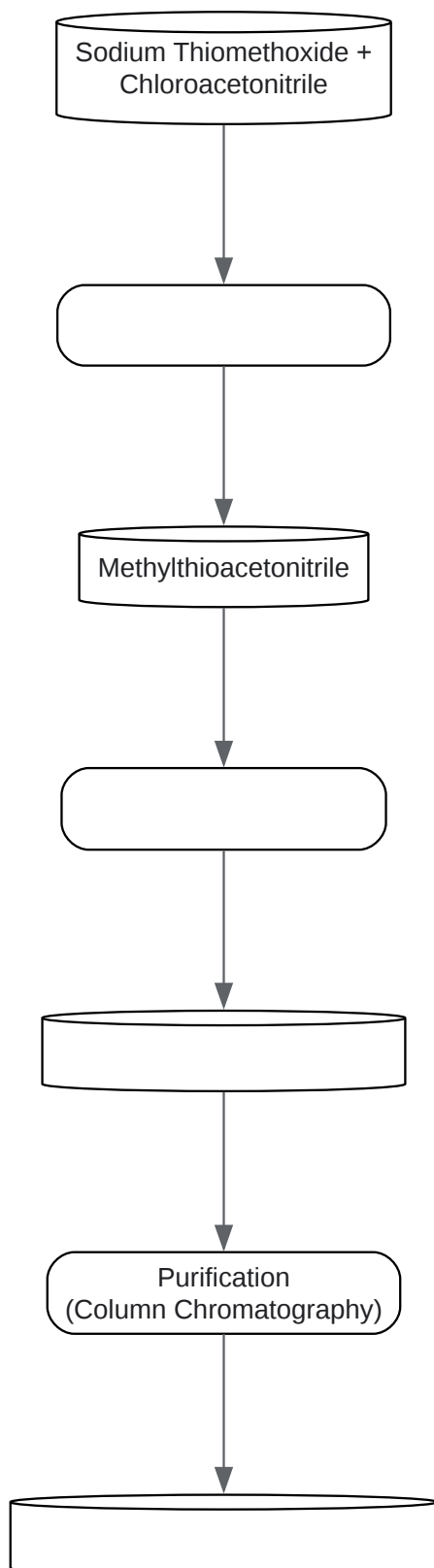


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Caption: Chemical structures of the three related nitriles.

Proposed Synthesis Workflow

The logical flow for the proposed synthesis of **Methanesulfinyl-acetonitrile** is depicted in the following workflow diagram.



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Caption: Proposed workflow for the synthesis of **Methanesulfinyl-acetonitrile**.

Conclusion

Methanesulfinyl-acetonitrile represents a potentially valuable, yet under-documented, chemical entity for researchers in organic synthesis and drug discovery. This guide has aimed to provide a comprehensive starting point by clarifying its nomenclature, presenting available data, and proposing a robust synthetic protocol. The clear distinction from its sulfonyl analogue, Methylsulfonylacetonitrile, is crucial for accurate research and development. Further experimental investigation is warranted to fully characterize the properties and reactivity of **Methanesulfinyl-acetonitrile** and unlock its potential in various scientific applications.

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References

- 1. (Methylsulfonyl)acetonitrile | C₃H₅NO₂S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylthioacetonitrile | C₃H₅NS | CID 99295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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